molecular formula C29H30N2O3 B11514962 2-(4-Methylphenyl)-2-oxoethyl 5-(adamantan-1-YL)-1-phenyl-1H-pyrazole-3-carboxylate

2-(4-Methylphenyl)-2-oxoethyl 5-(adamantan-1-YL)-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B11514962
M. Wt: 454.6 g/mol
InChI Key: XUEIUATWJAPPNF-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-oxoethyl 5-(adamantan-1-YL)-1-phenyl-1H-pyrazole-3-carboxylate is a complex organic compound that combines several functional groups, including a pyrazole ring, an adamantane moiety, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 5-(adamantan-1-YL)-1-phenyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions

    Preparation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Adamantane Group: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the pyrazole derivative with 2-(4-Methylphenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, which can be oxidized to form hydroxyl or ketone derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Hydroxylated or ketone derivatives of the adamantane moiety.

    Reduction: Alcohol derivatives from the reduction of the ester group.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Methylphenyl)-2-oxoethyl 5-(adamantan-1-YL)-1-phenyl-1H-pyrazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The adamantane moiety is known for its antiviral and neuroprotective activities, while the pyrazole ring is a common pharmacophore in many drugs. This combination makes the compound a candidate for the development of new antiviral, anticancer, or neuroprotective agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced stability and performance. Its unique structural features can impart desirable properties to the materials, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 5-(adamantan-1-YL)-1-phenyl-1H-pyrazole-3-carboxylate is likely multifaceted, involving interactions with various molecular targets. The adamantane moiety can interact with viral proteins or enzymes, inhibiting their function. The pyrazole ring can bind to specific receptors or enzymes, modulating their activity. These interactions can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, or protection of neurons from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-2-oxoethyl 5-(adamantan-1-YL)-1H-pyrazole-3-carboxylate: Lacks the phenyl group on the pyrazole ring.

    2-(4-Methylphenyl)-2-oxoethyl 5-(adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carboxylate: The carboxylate group is positioned differently on the pyrazole ring.

    2-(4-Methylphenyl)-2-oxoethyl 5-(adamantan-1-YL)-1-phenyl-1H-pyrazole-3-sulfonate: Contains a sulfonate group instead of a carboxylate group.

Uniqueness

The unique combination of the adamantane moiety, pyrazole ring, and ester functionalities in 2-(4-Methylphenyl)-2-oxoethyl 5-(adamantan-1-YL)-1-phenyl-1H-pyrazole-3-carboxylate provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C29H30N2O3

Molecular Weight

454.6 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 5-(1-adamantyl)-1-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C29H30N2O3/c1-19-7-9-23(10-8-19)26(32)18-34-28(33)25-14-27(31(30-25)24-5-3-2-4-6-24)29-15-20-11-21(16-29)13-22(12-20)17-29/h2-10,14,20-22H,11-13,15-18H2,1H3

InChI Key

XUEIUATWJAPPNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=NN(C(=C2)C34CC5CC(C3)CC(C5)C4)C6=CC=CC=C6

Origin of Product

United States

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